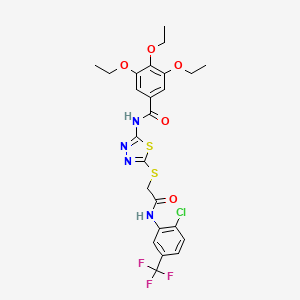

4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate” appears to contain a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the thiadiazole and methanesulfonate groups. Thiadiazoles can participate in various reactions such as cycloadditions and substitutions .Applications De Recherche Scientifique

Antimicrobial Agents

The derivatives of 1,3,4-thiadiazole, including “4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate,” have shown potent antimicrobial properties . These compounds have been synthesized and evaluated against various bacterial strains such as E. coli, B. mycoides, and fungal species like C. albicans. Some of these derivatives have outperformed others in terms of antimicrobial activity, indicating their potential as new antimicrobial agents .

Antitumor Agents Against Chronic Myelogenous Leukemia

These thiadiazole derivatives have been designed and synthesized to target chronic myelogenous leukemia. They exhibit cytotoxic effects on multiple human cancer cell lines, including the K562 cell line that expresses the Bcr-Abl tyrosine kinase. The inhibition of this kinase is crucial as it plays a significant role in the proliferation of leukemia cells .

Optical and Inhibitory Activity

Thiadiazole derivatives have been studied for their optical properties and inhibitory activity against specific enzymes like SHP1. These properties are significant for developing therapeutic agents that can modulate enzyme activity and have potential applications in treating diseases where such enzymes are dysregulated .

Anti-Microbial Properties in Pharmaceuticals

The thiadiazole scaffold is known for its diverse biological activities, including anti-microbial properties. Drugs with this scaffold, such as sulfamethoxazole and acetazolamide, have shown a wide range of biological actions, making them valuable in pharmaceutical applications .

Anticancer, Antimicrobial, and Antioxidant Potential

Novel derivatives of thiadiazole have been synthesized with the aim to explore their anticancer, antimicrobial, and antioxidant potential. These compounds have been compared to reference drugs like amoxicillin and fluconazole, showing promising results in both antibacterial and antifungal screenings .

Photovoltaic Material Precursors

Derivatives of thiadiazole, such as “4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate,” have been identified as promising precursors for various photovoltaic materials. These materials are crucial for the development of technologies like organic light-emitting diodes (OLEDs), charge transfer materials, and other applications in the field of renewable energy .

Propriétés

IUPAC Name |

[4-(thiadiazol-4-yl)phenyl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S2/c1-16(12,13)14-8-4-2-7(3-5-8)9-6-15-11-10-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAXPDOKRBJXTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)C2=CSN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-tert-butyl 3-ethyl 4-oxo-5,6,6a,7,9,9a-hexahydroimidazo[1,5-a]pyrrolo[3,4-f][1,4]diazepine-3,8(4H)-dicarboxylate](/img/structure/B2874004.png)

![Tert-butyl5-(methoxymethoxy)-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate](/img/structure/B2874009.png)

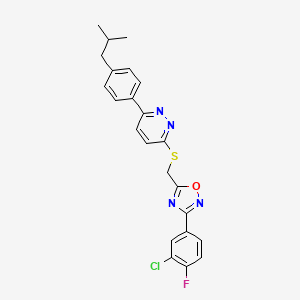

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2874012.png)

![4-hydroxy-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/no-structure.png)